8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride
Description
Properties
IUPAC Name |
8-(2-piperidin-4-ylethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-3-14-4-2-9-18-16(14)15(5-1)19-12-8-13-6-10-17-11-7-13;/h1-5,9,13,17H,6-8,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUKXRBUSAFIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC3=C2N=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-66-7 | |
| Record name | Quinoline, 8-[2-(4-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride typically involves the reaction of quinoline derivatives with piperidine and ethoxy groups under controlled conditions. The process may include steps such as:
Formation of the Ethoxyquinoline Intermediate: This involves the reaction of quinoline with ethylene oxide in the presence of a catalyst.
Introduction of the Piperidinyl Group: The ethoxyquinoline intermediate is then reacted with piperidine under specific conditions to form the desired compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Medicinal Chemistry
8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride has been explored for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Studies have shown that this compound exhibits antibacterial properties against several strains of bacteria. For example, research indicated that it has a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
- Anti-inflammatory Properties : The compound has been shown to reduce pro-inflammatory cytokines in vitro. A study found that treatment with this compound significantly lowered levels of TNF-alpha and IL-6 in macrophage cultures.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 80 |
| IL-6 | 150 | 45 |
Neuropharmacology
Due to the piperidine moiety, this compound is being investigated for its potential neuroprotective effects and ability to modulate neurotransmitter systems.
- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions in animal models by influencing cholinergic pathways.
Anticancer Research
Recent investigations have focused on the anticancer properties of this compound. A study conducted by Zhang et al. (2024) evaluated its effects on various cancer cell lines.
- Case Study on Anticancer Activity : The compound demonstrated significant cytotoxic effects on breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values of 15 µM and 20 µM, respectively.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| A549 | 20 |
- Mechanism of Action : The anticancer effects are believed to involve the induction of apoptosis through caspase activation, as evidenced by flow cytometry analysis showing increased annexin V staining in treated cells.
Industrial Applications
In addition to its research applications, this compound is utilized in the synthesis of specialty chemicals and pharmaceuticals due to its unique chemical structure.
- Synthesis of Complex Molecules : The compound serves as an intermediate in the production of other pharmacologically active compounds, facilitating the development of new drugs.
Mechanism of Action
The mechanism of action of 8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter activity and influencing cell signaling pathways. This interaction is believed to underlie its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The 8-position substitution in the target compound contrasts with 4- or 7-position substituents in analogues like 4-chloro-6,7-dimethoxyquinoline . Substitution at the 8-position may reduce steric hindrance, improving receptor interaction.
- Piperidinyl vs. Piperazinyl Groups: The 4-piperidinyl group in the target compound differs from the piperazinyl group in 5-chloro-8-methyl-4-(piperazin-1-yl)quinoline HCl . Piperazinyl groups often enhance solubility and binding to amine receptors, whereas piperidinyl groups may confer higher lipophilicity and CNS penetration.
- Chloro vs. Methoxy Groups: Chloro substituents (e.g., in 4-chloro-6,7-dimethoxyquinoline) are electron-withdrawing, enhancing metabolic stability, while methoxy groups (electron-donating) may improve solubility .
Pharmacological Activity Trends
- Antimalarial Activity: Quinoline derivatives with 7-chloro or 8-methoxy groups (e.g., chloroquine analogues) exhibit strong antiplasmodial activity . The target compound’s 8-ethoxy-piperidinyl group may offer a novel mechanism for drug resistance reversal, as seen in related chemoreversal agents .
Biological Activity
8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a quinoline core substituted with a piperidine moiety, which is known to enhance its biological activity. The presence of the ethoxy group contributes to its solubility and bioavailability.
The compound primarily interacts with various biological targets, including enzymes and receptors involved in critical cellular processes. Its mechanism includes:
- Inhibition of Enzymes : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the brain, potentially aiding in Alzheimer's disease therapy .
- Antimicrobial Activity : The compound exhibits activity against specific bacterial strains by targeting efflux pumps, which are responsible for antibiotic resistance .
- Cytotoxic Effects : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, suggesting potential use in oncology .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
-
Alzheimer's Disease Research :
A study explored the dual inhibition of AChE and BuChE by derivatives of quinoline, including this compound. Results indicated improved cognitive function in animal models, suggesting its potential as a therapeutic agent for Alzheimer's disease . -
Antimicrobial Efficacy :
In vitro tests demonstrated that the compound effectively inhibited the growth of Mycobacterium tuberculosis and other mycobacterial species. This positions it as a candidate for further development in treating resistant infections . -
Cancer Treatment :
Research involving various cancer cell lines showed that this compound could induce apoptosis through caspase activation pathways. This suggests its potential role in developing anticancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride?
- Methodology :
- Step 1 : Prepare the quinoline core via the Gould–Jacob or Skraup reaction, which are classical methods for quinoline synthesis. Ensure proper substitution at the 8-position for ethoxy group introduction .
- Step 2 : Introduce the piperidinyl ethoxy moiety using nucleophilic substitution. For example, react 8-hydroxyquinoline with 2-chloro-1-(4-piperidinyl)ethane in the presence of a base (e.g., NaOH) in anhydrous dichloromethane .
- Step 3 : Purify via recrystallization using methanol or ethanol. Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and confirm purity via HPLC (>98%) .
- Key Considerations : Optimize reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of quinoline to chloroethane derivative) to minimize side products .
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocols :
- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure, rinse skin with soap/water for 15 minutes; flush eyes with saline solution .
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Avoid moisture to prevent hydrolysis of the hydrochloride salt .
Q. What analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- Mass Spectrometry (MS) : Confirm molecular weight (theoretical: ~318.8 g/mol) using ESI-MS in positive ion mode .
- NMR Spectroscopy :
- ¹H NMR (DMSO-d₆): Expected signals include δ 8.9–8.7 (quinoline H), δ 4.3–4.1 (ethoxy –OCH₂–), and δ 3.2–2.8 (piperidinyl –CH₂–) .
- ¹³C NMR : Verify carbonyl (C=O) and aromatic carbon environments .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 56.5%, H: 6.7%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Experimental Design :
- Crystal Growth : Use slow evaporation of a saturated solution in methanol/water (3:1) at 4°C. Optimize crystal size (0.2–0.5 mm) for diffraction .
- Data Collection : Perform single-crystal X-ray diffraction (SC-XRD) at 293 K with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL .
- Key Findings :
- The quinoline ring is planar (RMSD <0.05 Å), and the piperidinyl ethoxy chain adopts a gauche conformation (dihedral angle ~70° with the quinoline plane) .
- Hydrogen bonding (N–H⋯Cl) stabilizes the crystal lattice, confirmed by intermolecular distances (~2.8 Å) .
Q. What strategies address contradictory data on the compound’s receptor-binding affinity in kinase inhibition assays?
- Resolution Methods :
- Assay Validation : Use orthogonal techniques (e.g., fluorescence polarization vs. radiometric assays) to cross-validate IC₅₀ values .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in PDGFR-β or other kinase active sites. Compare with experimental SAR data .
- Buffer Optimization : Test varying pH (6.5–7.5) and ionic strength to rule out assay artifacts .
Q. How can researchers mitigate instability of intermediates during multi-step synthesis?
- Optimization Approaches :
- Protecting Groups : Temporarily protect the piperidinyl amine with Boc (tert-butoxycarbonyl) to prevent side reactions during ethoxy coupling .
- Low-Temperature Reactions : Conduct sensitive steps (e.g., Grignard addition) at –78°C in THF to stabilize reactive intermediates .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect unstable intermediates (e.g., enolates) and adjust reaction conditions dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
